

# SH1573: A Targeted Approach to Mutant IDH2 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SH1573    |           |
| Cat. No.:            | B15575963 | Get Quote |

## An In-depth Technical Guide for Researchers and Drug Development Professionals

Zhuhai, China - **SH1573**, a novel, independently designed and synthesized small molecule inhibitor, has demonstrated potent and selective activity against mutant isocitrate dehydrogenase 2 (mIDH2), a key driver in a significant subset of acute myeloid leukemia (AML) cases. Preclinical studies have illuminated its mechanism of action, revealing its potential as a targeted therapeutic agent. This technical guide provides a comprehensive overview of the molecular target of **SH1573**, its effects on cellular signaling, and the experimental methodologies used to characterize its activity.

# The Molecular Target: Mutant Isocitrate Dehydrogenase 2 (mIDH2)

The primary molecular target of **SH1573** is the R140Q mutant form of isocitrate dehydrogenase 2 (mIDH2).[1][2] IDH2 is a crucial enzyme in the citric acid cycle, responsible for the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG). However, specific mutations in the IDH2 gene, such as the R140Q substitution, confer a neomorphic enzymatic activity. This altered function leads to the conversion of  $\alpha$ -KG to the oncometabolite 2-hydroxyglutarate (2-HG).[1][3]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[4] This epigenetic dysregulation results in histone and DNA hypermethylation, which in turn blocks myeloid differentiation and promotes leukemogenesis.[3]



**SH1573** is designed to selectively inhibit the mIDH2 R140Q protein, thereby reducing the production of 2-HG and restoring normal cellular differentiation.[1][2]

## **Mechanism of Action and Signaling Pathway**

**SH1573** acts as an allosteric inhibitor of the mIDH2 R140Q enzyme.[2] Molecular docking studies suggest that **SH1573** binds to a novel allosteric site, distinct from the binding site of the established mIDH2 inhibitor AG-221 (enasidenib).[2] This unique binding mode may offer advantages in overcoming potential resistance mechanisms associated with the AG-221 binding site.[2]

By inhibiting mIDH2 R140Q, **SH1573** directly addresses the primary pathological event in mIDH2-driven AML. The reduction in 2-HG levels alleviates the inhibition of  $\alpha$ -KG-dependent dioxygenases, leading to a reversal of the hypermethylation state and the promotion of myeloid cell differentiation.[2][3]





Click to download full resolution via product page

Caption: Signaling pathway of SH1573 in mIDH2-mutant AML.



## **Quantitative Data Summary**

The preclinical evaluation of **SH1573** has yielded significant quantitative data on its inhibitory potency and cellular effects.

| Parameter                 | Cell Line          | Value       | Reference |
|---------------------------|--------------------|-------------|-----------|
| IC50 (2-HG<br>Production) | TF-1 (mIDH2 R140Q) | 25.3 nmol/L | [2]       |
| U87-MG (mIDH2<br>R140Q)   | 0.27 μmol/L        | [2]         |           |
| U87-MG (mIDH2<br>R172K)   | 0.053 μmol/L       | [2]         | _         |
| SW1353 (mIDH2<br>R172S)   | 4.51 μmol/L        | [2]         | _         |

| Parameter                 | Species           | Concentration     | Value  | Reference |
|---------------------------|-------------------|-------------------|--------|-----------|
| Plasma Protein<br>Binding | Mouse             | 0.5, 5, 50 μmol/L | >99.5% | [2]       |
| Rat                       | 0.5, 5, 50 μmol/L | >99.5%            | [2]    |           |
| Monkey                    | 0.5, 5, 50 μmol/L | >99.5%            | [2]    |           |
| Human                     | 0.5, 5, 50 μmol/L | >99.5%            | [2]    | _         |

## **Key Experimental Protocols In Vitro 2-HG Production Assay**

This assay quantifies the ability of **SH1573** to inhibit the production of the oncometabolite 2-HG in mIDH2-mutant cell lines.

Methodology:



- Cell Culture: TF-1 (mIDH2 R140Q), U87-MG (mIDH2 R140Q), U87-MG (mIDH2 R172K), and SW1353 (mIDH2 R172S) cells are cultured under standard conditions.
- Compound Treatment: Cells are treated with varying concentrations of SH1573 for a specified period.
- Metabolite Extraction: Intracellular metabolites are extracted from the cells.
- 2-HG Quantification: The concentration of 2-HG in the cell extracts is determined using a 2-HG assay kit.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of 2-HG inhibition against the log concentration of **SH1573**.



Click to download full resolution via product page

**Caption:** Workflow for determining the IC50 of **SH1573** on 2-HG production.

### **Cell Differentiation Assay**

This assay assesses the ability of **SH1573** to induce differentiation in mIDH2-mutant AML cells.

#### Methodology:

- Cell Culture: TF-1 (mIDH2 R140Q) cells are cultured in the presence of erythropoietin (EPO) to stimulate erythroid differentiation.
- Compound Treatment: Cells are treated with SH1573 at various concentrations.



- Flow Cytometry Analysis: After a defined incubation period, cells are stained with fluorescently labeled antibodies against cell surface markers of differentiation (e.g., CD15).
- Gene Expression Analysis: The mRNA and protein expression of differentiation markers, such as hemoglobin, are quantified.
- Data Interpretation: An increase in the proportion of cells expressing differentiation markers indicates the pro-differentiating effect of **SH1573**.[2]

### Conclusion

SH1573 is a promising novel inhibitor of mIDH2 R140Q, a clinically relevant target in AML.[1][2] Its distinct allosteric mechanism of action and potent inhibition of 2-HG production translate into the induction of myeloid differentiation in preclinical models.[2] The data presented in this guide underscore the therapeutic potential of SH1573 and provide a solid foundation for its continued development as a targeted therapy for patients with mIDH2-mutant AML. The successful promotion of SH1573 for clinical trials in China (CTR20200247) marks a significant step towards addressing the unmet medical needs of this patient population.[1][2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical efficacy against acute myeloid leukaemia of SH1573, a novel mutant IDH2 inhibitor approved for clinical trials in China PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enasidenib: An Oral IDH2 Inhibitor for the Treatment of Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SH1573: A Targeted Approach to Mutant IDH2 in Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15575963#what-is-the-molecular-target-of-sh1573]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com